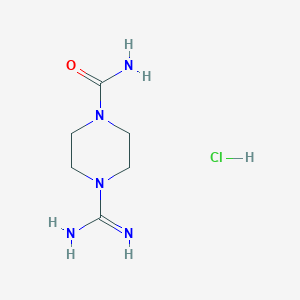
4-Methylphenyldiphenylsulfonium perfluorobutanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylphenyldiphenylsulfonium perfluorobutanesulfonate is a chemical compound that belongs to the class of sulfonium salts. These compounds are known for their unique properties and applications in various fields, including chemistry, biology, and industry. The compound consists of a sulfonium ion with three aromatic groups (4-methylphenyl and two phenyl groups) and a perfluorobutanesulfonate anion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyldiphenylsulfonium perfluorobutanesulfonate typically involves the reaction of 4-methylphenyldiphenylsulfonium chloride with perfluorobutanesulfonic acid. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile under mild conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylphenyldiphenylsulfonium perfluorobutanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic groups in the compound can undergo electrophilic substitution reactions with reagents like halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
4-Methylphenyldiphenylsulfonium perfluorobutanesulfonate has several applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions, especially in the production of photoresists and coatings.
Biology: Employed in studies involving cell signaling and enzyme inhibition due to its ability to interact with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in certain diseases.
Industry: Utilized in the manufacture of specialty chemicals, including surfactants and flame retardants.
Mécanisme D'action
The mechanism of action of 4-Methylphenyldiphenylsulfonium perfluorobutanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonium ion can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The perfluorobutanesulfonate anion contributes to the compound’s stability and solubility in various solvents.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diphenyliodonium perfluorobutanesulfonate
- Triphenylsulfonium perfluorobutanesulfonate
- 4-Methylphenyldiphenylsulfonium triflate
Uniqueness
4-Methylphenyldiphenylsulfonium perfluorobutanesulfonate is unique due to the presence of the 4-methylphenyl group, which imparts distinct electronic and steric properties. This makes it more effective in certain applications compared to its analogs. Additionally, the perfluorobutanesulfonate anion provides enhanced stability and solubility, making it suitable for use in various solvents and reaction conditions.
Propriétés
Numéro CAS |
284474-28-8 |
|---|---|
Formule moléculaire |
C23H17F9O3S2 |
Poids moléculaire |
576.5 g/mol |
Nom IUPAC |
(4-methylphenyl)-diphenylsulfanium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate |
InChI |
InChI=1S/C19H17S.C4HF9O3S/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h2-15H,1H3;(H,14,15,16)/q+1;/p-1 |
Clé InChI |
VZMYODQWFVQXNC-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13934439.png)


![2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)-](/img/structure/B13934459.png)


![1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)-](/img/structure/B13934477.png)



![9,10-Anthracenedione, 2-[[2-(acetyloxy)ethyl]thio]-1,4-diamino-3-chloro-](/img/structure/B13934496.png)



